molecular formula C15H11NO3S B2896266 Benzoic acid, 4-(2-benzothiazolylmethoxy)- CAS No. 229641-87-6

Benzoic acid, 4-(2-benzothiazolylmethoxy)-

Cat. No.: B2896266
CAS No.: 229641-87-6
M. Wt: 285.32
InChI Key: OPUHKKHAAHFKFD-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(2-benzothiazolylmethoxy)- is a chemical compound that features a benzoic acid moiety linked to a benzothiazole ring via a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(2-benzothiazolylmethoxy)- typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or a catalyst like ammonium chloride in a mixed solvent system of methanol and water .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and energy-efficient processes, are common in industrial settings .

Types of Reactions:

    Oxidation: Benzoic acid, 4-(2-benzothiazolylmethoxy)- can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

Benzoic acid, 4-(2-benzothiazolylmethoxy)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzothiazole: Shares the benzothiazole ring but lacks the benzoic acid moiety.

    Benzoic Acid Derivatives: Compounds like para-aminobenzoic acid or para-hydroxybenzoic acid, which have different substituents on the benzoic acid ring.

Uniqueness: Benzoic acid, 4-(2-benzothiazolylmethoxy)- is unique due to the presence of both the benzoic acid and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c17-15(18)10-5-7-11(8-6-10)19-9-14-16-12-3-1-2-4-13(12)20-14/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUHKKHAAHFKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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